molecular formula C10H15ClN2O B8378336 2-(morpholin-4-yl)aniline hydrochloride

2-(morpholin-4-yl)aniline hydrochloride

Cat. No.: B8378336
M. Wt: 214.69 g/mol
InChI Key: HNAAKIPAJBGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-4-yl)aniline hydrochloride is a valuable aromatic amine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The morpholine ring, a common feature in pharmaceuticals, contributes to the molecule's properties and its ability to interact with biological targets . Researchers utilize this compound as a critical precursor for synthesizing complex heterocyclic systems with potential biological activity. For instance, aniline derivatives bearing the morpholine moiety are key intermediates in the development of novel quinoline-based compounds, which represent a prominent class of therapeutic agents . Scientific studies have demonstrated that 2-morpholino-4-anilinoquinoline derivatives exhibit significant anticancer potential, showing promising activity against hepatic cancer cell lines (HepG2) by modulating cell viability, inducing apoptosis, and inhibiting cell migration and adhesion, which are key processes in cancer metastasis . Furthermore, the structural motif of this compound aligns with its use in constructing Mannich bases, which are well-documented for their broad spectrum of biological applications, including antimicrobial, anticonvulsant, and anticancer activities . As a building block, this compound provides researchers with a strategic starting point for the design and synthesis of new chemical entities aimed at exploring novel mechanisms of action, particularly in the face of challenges like antimicrobial resistance and the need for targeted cancer therapies .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-morpholin-4-ylaniline;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H

InChI Key

HNAAKIPAJBGKCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2N.Cl

Origin of Product

United States

Preparation Methods

Nitro-Group Reduction to Aniline

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

  • Catalytic Hydrogenation :

    • Catalyst : Palladium on carbon (Pd/C)

    • Conditions : H₂ gas (1–3 atm), room temperature, 12–24 hours.

    • Yield : 85–95%.

  • Chemical Reduction :

    • Reagent : Sodium dithionite (Na₂S₂O₄) in ethanol/water.

    • Conditions : 80°C for 1 hour.

    • Yield : 81%.

Catalytic hydrogenation is preferred for scalability, while sodium dithionite offers a cost-effective alternative.

Hydrochloride Salt Formation

The free base 2-(morpholin-4-yl)aniline is treated with hydrochloric acid (HCl) in ethanol or diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Direct Amination of Halogenated Anilines

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-bromoaniline with morpholine provides an alternative route:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 110°C for 24 hours.

  • Yield : 60–70%.

While avoiding nitro-group intermediates, this method suffers from moderate yields and longer reaction times.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations
SNAr + ReductionHalogen displacement, reductionHigh yield (90–95%), scalableRequires nitro-group handling
Ullmann CouplingDirect aminationAvoids nitro intermediatesLower yield (60–70%), costly catalyst

Industrial-Scale Considerations

For large-scale production, continuous flow reactors optimize the SNAr step by enhancing heat transfer and reducing reaction time. Automated systems ensure consistent mixing and temperature control during hydrochloride salt crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)aniline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-morpholinoaniline hydrochloride may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline compounds .

Scientific Research Applications

Organic Synthesis

2-(Morpholin-4-yl)aniline hydrochloride serves as a reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for more complex molecules .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including interactions with various biological targets such as enzymes and receptors. The presence of the morpholine ring enhances its binding affinity and selectivity, making it a candidate for drug development.

Biological Activities

Studies have shown that this compound may possess several pharmacological properties:

  • Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against pathogenic bacteria, highlighting its potential use in treating infections .

Anticancer Research

A study conducted on the effects of this compound on breast cancer cells revealed that it inhibited cell growth significantly while triggering apoptosis pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Study FocusFindings
Breast Cancer CellsInhibited proliferation; induced apoptosis pathways

Antimicrobial Efficacy

Another investigation assessed the compound's efficacy against a panel of pathogenic bacteria. Results indicated that it exhibited strong antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.

PathogenMIC Value
Streptococcus pneumoniaeLow MIC indicating high efficacy
Staphylococcus aureusLow MIC indicating high efficacy

Mechanism of Action

The mechanism of action of 2-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Halogen-Substituted Analogues
  • 4-(Trifluoromethyl)aniline Hydrochloride (CAS 90774-69-9):

    • Molecular Formula : C₇H₇ClF₃N
    • Molecular Weight : 197.585 g/mol .
    • The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and altering electronic properties compared to the morpholine substituent. This compound is used in agrochemical and pharmaceutical synthesis (e.g., as a precursor for VAP-1 inhibitors) .
  • The dihalogenation pattern (Cl and F) increases reactivity in electrophilic substitution reactions compared to morpholine-containing analogues.
Heterocyclic-Substituted Analogues
  • 2-(Piperidin-4-yl)aniline Dihydrochloride: Molecular Formula: C₁₁H₁₈Cl₂N₂ Molecular Weight: 249.18 g/mol . Piperidine, a saturated six-membered ring with one nitrogen, lacks the oxygen atom present in morpholine.
  • 5-Chloro-2-morpholin-4-yl-aniline (CAS 90875-44-8):

    • Molecular Formula : C₁₀H₁₃ClN₂O
    • Molecular Weight : 212.68 g/mol .
    • The chlorine substituent at the 5-position introduces steric and electronic effects, altering binding affinity in biological targets. This compound is synthesized via nitration and reduction steps, similar to methods for unsubstituted morpholinyl anilines .

Functional Group Modifications

Ether-Linked Derivatives
  • 4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride (CAS 90945-04-3):
    • The ethoxyethyl group introduces an ether linkage, increasing lipophilicity compared to the morpholine ring. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Bioisosteric Replacements
  • Morpholinoacetic Acid Hydrochloride: Molecular Formula: C₆H₁₂ClNO₃ Molecular Weight: 181.62 g/mol . The acetic acid moiety replaces the aniline core, enabling conjugation reactions. The morpholine ring retains its hydrogen-bonding properties, making this compound useful in peptide mimetics and enzyme inhibitors .

Key Observations :

  • Morpholine-containing compounds exhibit superior solubility and hydrogen-bonding interactions compared to piperidine or halogenated analogues, making them favorable for aqueous-phase reactions and receptor binding .
  • The trifluoromethyl group in 4-(trifluoromethyl)aniline hydrochloride enhances metabolic stability but may introduce toxicity risks due to fluorine’s electronegativity .

Physicochemical Properties Comparison

Property 2-(Morpholin-4-yl)aniline HCl 4-(Trifluoromethyl)aniline HCl 2-(Piperidin-4-yl)aniline 2HCl
Molecular Weight (g/mol) ~212.68 197.585 249.18
Solubility High (HCl salt) Moderate Moderate (dihydrochloride)
LogP ~1.2 (estimated) ~2.5 ~1.8
Hydrogen Bond Acceptors 3 2 2

Notes:

  • The hydrochloride salt form of 2-(morpholin-4-yl)aniline significantly improves water solubility, critical for pharmaceutical formulations .
  • LogP values suggest that morpholine derivatives strike a balance between lipophilicity and polarity, optimizing membrane permeability and solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(morpholin-4-yl)aniline hydrochloride, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, morpholine can react with halogenated aniline derivatives under nickel-catalyzed amination (e.g., using NiCl₂·glyme and ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride) . Key parameters include:

  • Catalyst loading (1–5 mol% Ni) to balance reactivity and side reactions.
  • Temperature (80–120°C) to optimize reaction kinetics without decomposition.
  • Solvent choice (2-methyltetrahydrofuran enhances solubility of intermediates).
  • Purification : Recrystallization from methanol yields >95% purity .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks for morpholine (δ 2.6–3.8 ppm, multiplet) and aniline (δ 6.5–7.2 ppm, aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-Cl]⁺ ions matching the molecular formula (C₁₀H₁₄ClN₂O).
  • HPLC-UV : Purity assessment using C18 columns with λmax ≈ 208–220 nm .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved when characterizing regioisomers?

  • Methodological Answer : Regioisomeric ambiguity arises due to similar chemical shifts in aromatic regions. Strategies include:

  • 2D NMR (COSY, NOESY) : Correlate coupling between morpholine protons and adjacent substituents.
  • Computational Modeling : Compare experimental shifts with DFT-predicted values for candidate structures .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .

Q. What strategies mitigate side reactions during the coupling of this compound with electron-deficient aryl halides?

  • Methodological Answer : Side reactions (e.g., dehalogenation or dimerization) are minimized by:

  • Ligand Optimization : Bulky ligands (e.g., 2,6-diisopropylphenyl) suppress unwanted coordination .
  • Protecting Groups : Temporarily block the aniline NH₂ with Boc groups to prevent oxidation.
  • Low-Temperature Quenching : Halt reactions at 0°C to arrest reactive intermediates.

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes above pH 6, releasing free morpholine.
  • Solvent Effects : Aqueous methanol (1:1 v/v) balances solubility and stability. Avoid DMSO, which accelerates decomposition .
  • Kinetic Studies : Monitor degradation via HPLC to derive Arrhenius parameters for shelf-life prediction.

Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary significantly across studies?

  • Methodological Answer : Discrepancies arise from:

  • Impurity in Starting Materials : Halogenated aniline purity impacts stoichiometry (e.g., 5% impurity reduces yields by 15–20%) .
  • Workup Procedures : Incomplete removal of Ni catalysts (via silica gel filtration) can inflate mass measurements .
  • Moisture Sensitivity : Hydrolysis of intermediates in humid environments lowers yields by 10–30% .

Synthesis Optimization

Q. What role do counterions play in the crystallinity and solubility of 2-(morpholin-4-yl)aniline salts?

  • Methodological Answer :

  • Hydrochloride vs. Free Base : The hydrochloride salt improves crystallinity (mp 160–163°C) and aqueous solubility (1.2 g/L at 25°C) compared to the free base .
  • Alternative Salts : Trifluoroacetate or tosylate salts may enhance solubility in organic solvents for coupling reactions .

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